molecular formula C15H12O2 B595165 [13C]-9-Methylfluorene-9-carboxylic acid CAS No. 1285695-14-8

[13C]-9-Methylfluorene-9-carboxylic acid

Cat. No.: B595165
CAS No.: 1285695-14-8
M. Wt: 225.251
InChI Key: PUPWRKQSVGUBQS-UJKGMGNHSA-N
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Description

[13C]-9-Methylfluorene-9-carboxylic acid is a labeled compound where the carbon-13 isotope is incorporated into the molecular structure. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is used primarily in research applications involving nuclear magnetic resonance (NMR) spectroscopy due to the presence of the carbon-13 isotope.

Scientific Research Applications

[13C]-9-Methylfluorene-9-carboxylic acid is widely used in scientific research, particularly in:

    Chemistry: As a standard in carbon-13 NMR spectroscopy to study molecular structures and dynamics.

    Biology: To trace metabolic pathways and study the incorporation of labeled compounds in biological systems.

    Medicine: In drug development and pharmacokinetics to track the distribution and metabolism of labeled drugs.

    Industry: In the development of new materials and chemical processes, particularly those involving isotopic labeling.

Mechanism of Action

The mechanism of action of a carboxylic acid would depend on its specific use. For example, in biological systems, some carboxylic acids play roles in energy metabolism .

Safety and Hazards

Carboxylic acids can be corrosive and cause burns on skin and eyes. They should be handled with care, using appropriate personal protective equipment .

Future Directions

The future directions of research on a specific carboxylic acid would depend on its potential applications. For example, carboxylic acids labeled with carbon-13, such as “[13C]-9-Methylfluorene-9-carboxylic acid”, could be used in metabolic studies, environmental tracing, or other fields where the detection of specific carbon sources is valuable .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated fluorene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of [13C]-9-Methylfluorene-9-carboxylic acid is less common due to the specialized nature of the compound. large-scale synthesis can be achieved using automated synthesis equipment and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[13C]-9-Methylfluorene-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group, forming 9-carboxyfluorene.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 9-Carboxyfluorene.

    Reduction: 9-Methylfluorene-9-methanol.

    Substitution: 9-Methylfluorene-9-carboxylic acid derivatives with various substituents on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

    9-Methylfluorene-9-carboxylic acid: The non-labeled version of the compound.

    9-Carboxyfluorene: A derivative where the methyl group is oxidized to a carboxyl group.

    9-Methylfluorene-9-methanol: A reduced form of the compound.

Uniqueness

The incorporation of the carbon-13 isotope in [13C]-9-Methylfluorene-9-carboxylic acid makes it unique compared to its non-labeled counterparts. This isotopic labeling allows for detailed NMR studies, providing insights into molecular structures and interactions that are not possible with non-labeled compounds.

Properties

IUPAC Name

9-methylfluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3,(H,16,17)/i14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPWRKQSVGUBQS-UJKGMGNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735107
Record name 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285695-14-8
Record name 9-Methyl-9H-fluorene-9-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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